molecular formula C12H21ClN2O2 B2942151 Tert-butyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate;hydrochloride CAS No. 2580244-26-2

Tert-butyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate;hydrochloride

Cat. No. B2942151
CAS RN: 2580244-26-2
M. Wt: 260.76
InChI Key: WVIZXKMMXGAQRY-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate;hydrochloride is a chemical compound with the CAS Number: 2580244-26-2 . It has a molecular weight of 260.76 . It is a powder in physical form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H20N2O2.ClH/c1-11(2,3)16-10(15)14-8-12(9-14)6-4-5-7-13-12;/h4-5,13H,6-9H2,1-3H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 260.76 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Spirolactams as Conformationally Restricted Pseudopeptides

Spirolactams, including compounds related to Tert-butyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate;hydrochloride, have been synthesized and analyzed for their potential as conformationally restricted pseudopeptides. These compounds serve as constrained surrogates for dipeptides, aiding in the understanding of peptide conformations and their mimetics' role in biological processes (Fernandez et al., 2002).

Structural Analysis and Crystallography

The crystal structure of related spirolactam derivatives has been extensively studied, revealing insights into their conformational properties and the role of substituents in dictating structural arrangements. These findings are crucial for designing compounds with desired biological activities (Dong et al., 1999).

Applications in Peptide Synthesis

Compounds within the same chemical family have found applications in peptide synthesis, serving as intermediates for producing peptides with complex and constrained structures. This area of research is vital for the development of therapeutic peptides and understanding peptide structure-function relationships (Linder et al., 2003).

Development of Novel Compounds

Research has also focused on the synthesis of novel compounds utilizing this compound as a key intermediate. These studies aim at accessing chemical spaces complementary to existing molecular frameworks, thereby expanding the repertoire of biologically active molecules (Meyers et al., 2009).

Medicinal Chemistry and Drug Discovery

In drug discovery, related compounds have been investigated for their potential as glucagon receptor antagonists, showcasing the importance of such molecular scaffolds in developing new therapeutic agents. This research highlights the compound's utility in medicinal chemistry, particularly in targeting metabolic disorders (Demong et al., 2014).

Safety and Hazards

The safety information available indicates that Tert-butyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate;hydrochloride has a GHS07 pictogram . The signal word is "Warning" . Unfortunately, the specific hazard statements and precautionary statements were not available in the search results.

properties

IUPAC Name

tert-butyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2.ClH/c1-11(2,3)16-10(15)14-8-12(9-14)6-4-5-7-13-12;/h4-5,13H,6-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIZXKMMXGAQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC=CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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